![molecular formula C21H37GdN4O15 B13642872 gadolinium(3+) (2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol 2-[bis({2-[(carboxylatomethyl)(carboxymethyl)amino]ethyl})amino]acetate](/img/structure/B13642872.png)
gadolinium(3+) (2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol 2-[bis({2-[(carboxylatomethyl)(carboxymethyl)amino]ethyl})amino]acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Gadopentetate Monomeglumine is a gadolinium-based contrast agent used primarily in magnetic resonance imaging (MRI) to enhance the visibility of internal structures. It is a complex of gadolinium with diethylenetriamine penta-acetic acid (DTPA) and meglumine, which helps in improving the contrast of MRI images by altering the magnetic properties of nearby water molecules .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Gadopentetate Monomeglumine involves the complexation of gadolinium ions with diethylenetriamine penta-acetic acid (DTPA) and meglumine. The reaction typically occurs in an aqueous medium under controlled pH conditions to ensure the stability of the complex. The process involves the following steps:
- Dissolution of gadolinium oxide in hydrochloric acid to form gadolinium chloride.
- Neutralization of the solution with sodium hydroxide.
- Addition of diethylenetriamine penta-acetic acid to form the gadolinium-DTPA complex.
- Introduction of meglumine to stabilize the complex .
Industrial Production Methods: Industrial production of Gadopentetate Monomeglumine follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, involving stringent quality control measures to ensure the final product meets pharmaceutical standards. The solution is then sterilized and packaged for medical use .
化学反応の分析
Types of Reactions: Gadopentetate Monomeglumine primarily undergoes complexation reactions. It is relatively stable and does not readily participate in oxidation, reduction, or substitution reactions under normal physiological conditions.
Common Reagents and Conditions:
Complexation: Diethylenetriamine penta-acetic acid and meglumine are the primary reagents used in the synthesis.
Stabilization: The complex is stabilized in an aqueous medium with controlled pH to prevent dissociation.
Major Products: The major product of the synthesis is the stable gadolinium-DTPA-meglumine complex, which is used as a contrast agent in MRI .
科学的研究の応用
Gadopentetate Monomeglumine has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a contrast agent in nuclear magnetic resonance (NMR) spectroscopy to study molecular structures.
Biology: Helps in visualizing biological tissues and structures in MRI, aiding in the study of anatomical and physiological processes.
Medicine: Widely used in clinical MRI to enhance the contrast of images, allowing for better diagnosis of conditions such as tumors, vascular diseases, and neurological disorders.
Industry: Employed in the development of new imaging techniques and contrast agents.
作用機序
Gadopentetate Monomeglumine works by altering the magnetic properties of water molecules in the body. When placed in a magnetic field, the gadolinium ion shortens the T1 and T2 relaxation times of nearby water protons, enhancing the contrast of MRI images. This effect is particularly useful in highlighting areas with abnormal vascularity or disrupted blood-brain barriers .
類似化合物との比較
Gadopentetate Monomeglumine is one of several gadolinium-based contrast agents (GBCAs) used in MRI. Similar compounds include:
Gadoterate Meglumine: Another gadolinium-DTPA complex with similar applications but different pharmacokinetic properties.
Gadobutrol: A macrocyclic GBCA with higher stability and lower risk of gadolinium release.
Gadobenate Dimeglumine: Known for its higher relaxivity and better contrast enhancement in certain imaging applications.
Uniqueness: Gadopentetate Monomeglumine is unique due to its well-established safety profile and widespread use in clinical practice. It was the first GBCA approved for MRI and remains a standard choice for many imaging procedures .
特性
分子式 |
C21H37GdN4O15 |
|---|---|
分子量 |
742.8 g/mol |
IUPAC名 |
2-[bis[2-[carboxylatomethyl(carboxymethyl)amino]ethyl]amino]acetate;gadolinium(3+);6-(methylamino)hexane-1,2,3,4,5-pentol |
InChI |
InChI=1S/C14H23N3O10.C7H17NO5.Gd/c18-10(19)5-15(1-3-16(6-11(20)21)7-12(22)23)2-4-17(8-13(24)25)9-14(26)27;1-8-2-4(10)6(12)7(13)5(11)3-9;/h1-9H2,(H,18,19)(H,20,21)(H,22,23)(H,24,25)(H,26,27);4-13H,2-3H2,1H3;/q;;+3/p-3 |
InChIキー |
LZQIEMULHFPUQY-UHFFFAOYSA-K |
正規SMILES |
CNCC(C(C(C(CO)O)O)O)O.C(CN(CC(=O)O)CC(=O)[O-])N(CCN(CC(=O)O)CC(=O)[O-])CC(=O)[O-].[Gd+3] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-Methyl-1-{2-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl}piperidine](/img/structure/B13642796.png)
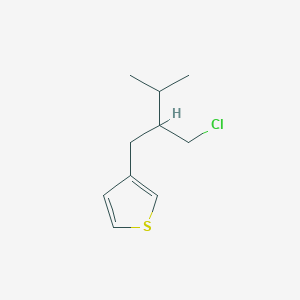
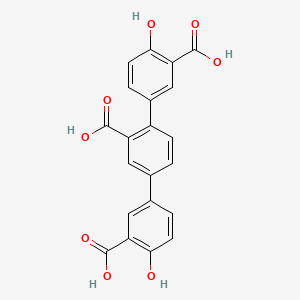
![1-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopentan-1-amine](/img/structure/B13642807.png)

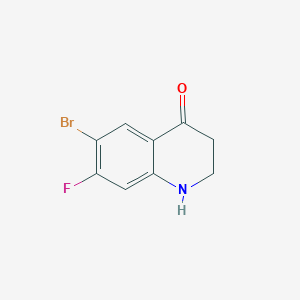
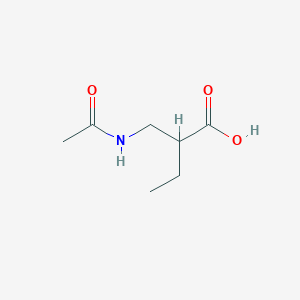

![4-[2-[(5-Chloro-2-methoxybenzoyl)amino]ethyl]benzenesulfonyl fluoride](/img/structure/B13642833.png)
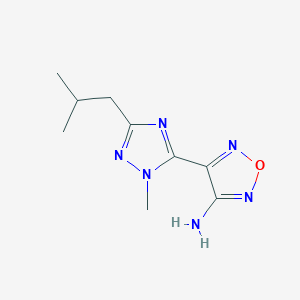
![{9-Benzyl-9-azabicyclo[3.3.1]nonan-3-yl}methanol](/img/structure/B13642846.png)


